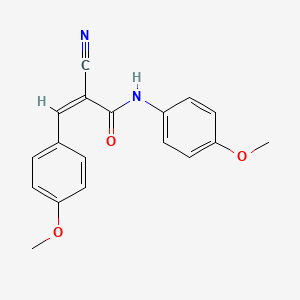

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a cyano group, two methoxyphenyl groups, and an enamide structure

Mechanism of Action

Target of Action

Similar compounds, such as almonertinib, are known to target theEGFR tyrosine kinase . This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

Compounds with similar structures, such as almonertinib, inhibit egfr tyrosine kinase by targeting egfr-sensitizing and t790m resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Materials Science: It can be incorporated into polymer matrices to improve the properties of materials, such as thermal stability and mechanical strength.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.

Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules or pathogens.

Industry:

Coatings: The compound can be used in the formulation of coatings to enhance durability and resistance to environmental factors.

Adhesives: It can be incorporated into adhesive formulations to improve bonding strength and flexibility.

Comparison with Similar Compounds

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide: Similar structure with hydroxyl groups instead of methoxy groups.

(Z)-2-cyano-N,3-bis(4-chlorophenyl)prop-2-enamide: Similar structure with chloro groups instead of methoxy groups.

(Z)-2-cyano-N,3-bis(4-nitrophenyl)prop-2-enamide: Similar structure with nitro groups instead of methoxy groups.

Uniqueness:

Functional Groups: The presence of methoxy groups in (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.

Applications: The specific combination of functional groups makes this compound particularly suitable for applications in catalysis, materials science, and drug development, distinguishing it from other similar compounds.

Biological Activity

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide, a derivative of acrylamide, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound features unique structural characteristics that contribute to its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C17H16N2O3

- Molecular Weight : 284.32 g/mol

- IUPAC Name : this compound

The presence of the cyano group and methoxyphenyl substituents is significant for its biological activity. The methoxy groups enhance lipophilicity, which can improve membrane permeability and bioavailability.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Receptor Interaction : It is believed to interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Activity : The ability to scavenge free radicals suggests a protective effect against oxidative stress, which is linked to various diseases including cancer.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. A notable study demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.8 ± 0.6 |

| This compound | A549 | 12.5 ± 1.0 |

| Doxorubicin (Control) | MCF-7 | 0.0428 ± 0.0082 |

These findings indicate that the compound's efficacy is comparable to established chemotherapeutic agents like Doxorubicin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A case study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) demonstrating its potential as an antimicrobial agent.

Case Studies

-

Anticancer Evaluation :

- In vitro studies on MCF-7 and A549 cell lines showed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G2/M phase.

- Mechanistic studies suggested that the compound upregulates p21, a cyclin-dependent kinase inhibitor, leading to inhibition of cyclin B1 expression.

-

Antimicrobial Assessment :

- A series of tests against various bacterial strains indicated that this compound exhibited bactericidal effects comparable to traditional antibiotics.

- The compound's structure was found to enhance its interaction with bacterial cell membranes, disrupting their integrity.

Properties

IUPAC Name |

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGIADQLYFVLO-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.